Cas no 1810069-93-2 (2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride)

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride structure
1810069-93-2 structure
Product name:2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
CAS No:1810069-93-2
MF:C9H10NO2Cl.HCl
MW:236.095
CID:3041700
PubChem ID:91844805

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
    • DS-8131
    • 2-Amino-2-(3-chlorophenyl)propanoicacidhydrochloride
    • 2-Amino-2-(3-chlorophenyl)propanoic acid HCl (H-aMePhg(3-Cl)-OH.HCl)
    • Benzeneacetic acid, alpha-amino-3-chloro-alpha-methyl-, hydrochloride (1:1)
    • 2-Amino-2-(3-chlorophenyl)propanoic acid-HCl
    • 1810069-93-2
    • 2-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride
    • AKOS025395743
    • MFCD28986157
    • Inchi: InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H
    • InChI Key: YPHJBMQLXONGLX-UHFFFAOYSA-N
    • SMILES: CC(C1=CC(=CC=C1)Cl)(C(=O)O)N.Cl

Computed Properties

  • Exact Mass: 235.0166840g/mol
  • Monoisotopic Mass: 235.0166840g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1260062-1g
Benzeneacetic acid, a-amino-3-chloro-a-methyl-, hydrochloride (1:1)
1810069-93-2 95%
1g
$2450 2024-06-07
A2B Chem LLC
AA96440-250mg
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
1810069-93-2 95%
250mg
$572.00 2024-04-20
A2B Chem LLC
AA96440-100mg
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
1810069-93-2 95%
100mg
$324.00 2024-04-20
1PlusChem
1P002314-250mg
Benzeneacetic acid, α-amino-3-chloro-α-methyl-, hydrochloride (1:1)
1810069-93-2 95%
250mg
$663.00 2024-06-18
1PlusChem
1P002314-100mg
Benzeneacetic acid, α-amino-3-chloro-α-methyl-, hydrochloride (1:1)
1810069-93-2 95%
100mg
$368.00 2024-06-18
eNovation Chemicals LLC
Y1260062-1g
Benzeneacetic acid, a-amino-3-chloro-a-methyl-, hydrochloride (1:1)
1810069-93-2 95%
1g
$2450 2025-02-21
eNovation Chemicals LLC
Y1260062-100mg
Benzeneacetic acid, a-amino-3-chloro-a-methyl-, hydrochloride (1:1)
1810069-93-2 95%
100mg
$555 2025-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87380-1g
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
1810069-93-2 95%
1g
¥3816.0 2021-09-10
eNovation Chemicals LLC
Y1260062-250mg
Benzeneacetic acid, a-amino-3-chloro-a-methyl-, hydrochloride (1:1)
1810069-93-2 95%
250mg
$955 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87380-100mg
2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
1810069-93-2 95%
100mg
¥1016.0 2021-09-10

Additional information on 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

Recent Advances in the Study of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 1810069-93-2)

2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 1810069-93-2) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its 3-chlorophenyl substituent and hydrochloride salt form, has been explored for its potential applications in drug development, particularly as a building block for novel therapeutics. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its versatility in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride, achieving a 78% yield with high enantiomeric purity (>99% ee). The researchers employed asymmetric hydrogenation of a corresponding enamide precursor using a chiral iridium catalyst, followed by hydrochloric acid salt formation. This method represents a significant improvement over previous synthetic approaches, which often suffered from low yields or racemization issues.

In terms of biological activity, recent in vitro studies have demonstrated that this compound exhibits interesting pharmacological properties. Research conducted at the University of Cambridge (2024) revealed its potential as a modulator of neurotransmitter systems, particularly showing affinity for GABAA receptor subtypes. These findings suggest possible applications in neurological disorders, though further in vivo studies are needed to validate these effects.

The physicochemical characterization of 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride has also been advanced through recent work. A comprehensive analysis published in Molecular Pharmaceutics (2024) provided detailed data on its solubility profile (pH-dependent), melting point (218-220°C with decomposition), and crystal structure. These properties are crucial for formulation development and understanding its behavior in biological systems.

From a drug discovery perspective, this compound has served as a key intermediate in the synthesis of several investigational new drugs. Notably, it has been incorporated into novel AMPA receptor modulators currently in preclinical development for cognitive disorders. The 3-chlorophenyl moiety appears to contribute significantly to the binding affinity of these compounds, as demonstrated by recent molecular docking studies.

Looking forward, research directions for 2-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride include exploring its potential in peptide mimetics and investigating its metabolic fate in biological systems. The compound's stability under physiological conditions and its potential for prodrug development are areas of active investigation. As synthetic methods continue to improve and biological studies progress, this molecule is likely to play an increasingly important role in pharmaceutical research and development.

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